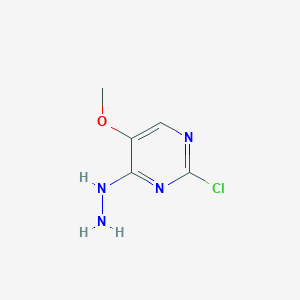

2-Chloro-4-hydrazinyl-5-methoxypyrimidine

Description

BenchChem offers high-quality 2-Chloro-4-hydrazinyl-5-methoxypyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-hydrazinyl-5-methoxypyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-5-methoxypyrimidin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN4O/c1-11-3-2-8-5(6)9-4(3)10-7/h2H,7H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSMSXWXZJUCBMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40465018 | |

| Record name | 2-Chloro-4-hydrazinyl-5-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98021-95-5 | |

| Record name | 2-Chloro-4-hydrazinyl-5-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-4-hydrazinyl-5-methoxypyrimidine (CAS 98021-95-5): A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-hydrazinyl-5-methoxypyrimidine, a polysubstituted pyrimidine, has emerged as a valuable heterocyclic building block in medicinal chemistry. Its strategic combination of reactive functional groups—a labile chlorine atom, a nucleophilic hydrazine moiety, and an electron-donating methoxy group—renders it a versatile precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed proposed synthesis protocol, an analysis of its characteristic reactivity, and its significant applications, particularly in the development of kinase inhibitors. By synthesizing available data with established chemical principles, this document aims to serve as a critical resource for researchers leveraging this intermediate in their drug discovery and development endeavors.

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous biologically active compounds, including nucleobases and a wide array of approved therapeutics.[1] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. 2-Chloro-4-hydrazinyl-5-methoxypyrimidine (Figure 1) is a prime example of a highly functionalized intermediate designed for versatility in synthetic campaigns.[2] The distinct reactivity of each substituent allows for sequential and regioselective modifications, making it a valuable starting point for the construction of diverse compound libraries. Its primary utility lies in its role as a precursor to fused heterocyclic systems, such as the medicinally significant triazolopyrimidines, which are prominent scaffolds in the design of kinase inhibitors for oncology and other therapeutic areas.[3][4]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine is essential for its effective use in synthesis, including reaction setup, purification, and storage.

Structural and Chemical Identity

The core of the molecule is a pyrimidine ring substituted at positions 2, 4, and 5. The IUPAC name is (2-Chloro-5-methoxypyrimidin-4-yl)hydrazine.

Figure 1. Chemical structure of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine.

Key Physicochemical Data

The available data for 2-Chloro-4-hydrazinyl-5-methoxypyrimidine is summarized in the table below. It is characterized as a white solid with a melting point in the range of 148-150 °C.[5][6] Information on its solubility in common organic solvents is limited, though pyrimidine derivatives, in general, exhibit a range of solubilities depending on their substitution pattern, with many showing good solubility in polar aprotic solvents like DMF and DMSO.[7][8]

| Property | Value | Source(s) |

| CAS Number | 98021-95-5 | [4][9] |

| Molecular Formula | C₅H₇ClN₄O | [4][5] |

| Molecular Weight | 174.59 g/mol | [4][5] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 148-150 °C | [5][6] |

| Solubility in Water | Slightly soluble (11 g/L at 25 °C) | [10] |

| Storage Temperature | 2-8 °C | [2] |

Synthesis and Purification

Stage 1: Synthesis of 2,4-Dichloro-5-methoxypyrimidine

The initial step is the conversion of the dihydroxy pyrimidine to the dichloro derivative. This is a standard transformation in pyrimidine chemistry, typically achieved by chlorination with a strong chlorinating agent like phosphorus oxychloride (POCl₃).[11]

Figure 2. Proposed synthetic workflow for 2-Chloro-4-hydrazinyl-5-methoxypyrimidine.

Experimental Protocol (Proposed):

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add 2,4-dihydroxy-5-methoxypyrimidine (1.0 eq) and a high-boiling inert solvent such as toluene.[11]

-

Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, ~2.5 eq) to the suspension. An acid scavenger, such as triethylamine or N,N-dimethylaniline (~1.2 eq), can be added to neutralize the HCl byproduct.[11]

-

Reaction: Heat the mixture to reflux (typically 100-160 °C) and maintain for 2-6 hours.[11] The progress of the reaction should be monitored by a suitable technique like TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly quench the reaction by pouring it onto a mixture of crushed ice and water, ensuring the temperature is kept low.

-

Extraction and Isolation: Neutralize the aqueous solution with a base (e.g., NaHCO₃ or NaOH solution) and extract the product with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 2,4-dichloro-5-methoxypyrimidine.

Stage 2: Selective Hydrazinolysis

The second stage involves the selective nucleophilic substitution of one of the chlorine atoms with hydrazine. The chlorine at the C4 position of the pyrimidine ring is generally more reactive towards nucleophilic attack than the chlorine at the C2 position. This regioselectivity is a well-established principle in pyrimidine chemistry.

Experimental Protocol (Proposed):

-

Reaction Setup: Dissolve the crude 2,4-dichloro-5-methoxypyrimidine (1.0 eq) in a suitable alcohol solvent, such as ethanol or isopropanol, in a round-bottom flask.[14]

-

Reagent Addition: Cool the solution in an ice bath and add hydrazine hydrate (N₂H₄·H₂O, ~1.1-1.5 eq) dropwise while stirring. The reaction is typically exothermic.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (e.g., 5-20 hours).[13] The reaction progress can be monitored by TLC.

-

Isolation and Purification: The product often precipitates out of the reaction mixture upon completion. The solid can be collected by filtration, washed with cold ethanol and then a non-polar solvent like hexane to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Chloro-4-hydrazinyl-5-methoxypyrimidine.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine stems from the differential reactivity of its functional groups. The hydrazine moiety is highly nucleophilic and readily participates in cyclization reactions, while the C2-chloro group can be displaced by various nucleophiles, often under more forcing conditions.

Key Reaction: Formation of Fused Triazolopyrimidine Systems

The most prominent application of this intermediate is in the synthesis of[2][4][5]triazolo[4,3-c]pyrimidine or related fused heterocyclic systems. This is typically achieved by reacting the hydrazine group with a one-carbon electrophile, which then undergoes intramolecular cyclization.

Figure 3. Reaction pathway for the formation of a triazolopyrimidine scaffold.

This cyclization is a powerful method for generating molecular complexity and is a key step in the synthesis of many kinase inhibitors.[15] The resulting triazolopyrimidine core can then be further functionalized, for example, by nucleophilic aromatic substitution at the C2-chloro position, to build out the final target molecule.

Application in Kinase Inhibitor Synthesis

The triazolopyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently found in molecules that target the ATP-binding site of protein kinases.[3][4] The development of small-molecule kinase inhibitors is a major focus in the treatment of cancer and inflammatory diseases. The ability to readily synthesize substituted triazolopyrimidines from precursors like 2-Chloro-4-hydrazinyl-5-methoxypyrimidine makes it a highly relevant intermediate for drug discovery programs in this area.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not publicly available, its spectral characteristics can be predicted based on its structure and data from analogous compounds.[16][17]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple:

-

Aromatic/Pyrimidine Proton: A singlet for the proton at the C6 position of the pyrimidine ring.

-

Methoxy Group: A singlet integrating to three protons for the -OCH₃ group.

-

Hydrazine Protons: Broad signals for the -NH-NH₂ protons, which may be exchangeable with D₂O.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule, in addition to the solvent peaks.

Predicted Infrared (IR) Spectrum

Key IR absorption bands are expected to include:

-

N-H Stretching: Bands in the region of 3200-3400 cm⁻¹ corresponding to the hydrazine N-H bonds.

-

C=N and C=C Stretching: Absorptions in the 1500-1650 cm⁻¹ region, characteristic of the pyrimidine ring.

-

C-O Stretching: A strong band for the methoxy C-O bond.

-

C-Cl Stretching: A band in the lower frequency region of the spectrum.

A specification sheet from one supplier indicates that the infrared spectrum of their product conforms to the expected structure.[3]

Predicted Mass Spectrum

In mass spectrometry (electron ionization), the molecular ion peak (M⁺) would be expected. A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be a key diagnostic feature.

Safety and Handling

Detailed toxicological data for 2-Chloro-4-hydrazinyl-5-methoxypyrimidine is not available.[18] As with any laboratory chemical, it should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8 °C.[2]

Conclusion

2-Chloro-4-hydrazinyl-5-methoxypyrimidine is a strategically designed chemical intermediate with significant potential in the field of drug discovery. Its value lies in the orthogonal reactivity of its functional groups, which enables the efficient construction of complex heterocyclic systems, most notably the triazolopyrimidine scaffold found in numerous kinase inhibitors. While a lack of publicly available experimental data necessitates a predictive approach to its full characterization, this guide provides a robust framework based on established chemical principles and data from closely related structures. For medicinal chemists and process scientists, this compound represents a key tool for accessing novel chemical space in the pursuit of next-generation therapeutics.

References

-

LookChem. (n.d.). Cas 98021-95-5, 2-Chloro-4-hydrazino-5-methoxy-pyrimidine. Retrieved from [Link]

-

Semantic Scholar. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Retrieved from [Link]

-

Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Retrieved from [Link]

-

PubMed. (2023). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Retrieved from [Link]

-

ResearchGate. (2025). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Retrieved from [Link]

-

MDPI. (2019). Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for .... Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Retrieved from [Link]

-

ExpertFile. (n.d.). Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-methoxypyrimidine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

- Google Patents. (n.d.). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.

- Google Patents. (n.d.). CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.

-

ResearchGate. (n.d.). The reported reactions of hydrazine hydrate with pyrimidines 7a–7c and 9a–9c. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloro-4-methoxypyrimidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloro-4-methoxypyrimidine - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine.

-

American Elements. (n.d.). 2-Chloro-4-methoxypyrimidine-5-carbonitrile | CAS 1106295-93-5. Retrieved from [Link]

-

PubMed. (2010). 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoro-meth-yl)pyrimidine. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-chloro-4-methoxypyrimidine (C5H5ClN2O). Retrieved from [Link]

Sources

- 1. Cas 98021-95-5,2-Chloro-4-hydrazino-5-methoxy-pyrimidine | lookchem [lookchem.com]

- 2. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 3. Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. echemi.com [echemi.com]

- 7. [PDF] Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Page loading... [guidechem.com]

- 11. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 12. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 13. CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google Patents [patents.google.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ias.ac.in [ias.ac.in]

- 17. 2-Chloro-4-methoxypyrimidine | C5H5ClN2O | CID 588935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 5-Fluoro-4-hydrazino-2-methoxypyrimidine | C5H7FN4O | CID 15790245 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine

This document provides an in-depth analysis of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine (CAS No. 98021-95-5), a heterocyclic compound of significant interest in synthetic chemistry. As a substituted pyrimidine, it serves as a versatile intermediate, primarily in the development of pharmaceutical and agrochemical agents.[1] The strategic placement of its functional groups—a reactive chlorine atom, a nucleophilic hydrazinyl moiety, and an electron-donating methoxy group—governs its chemical behavior and utility as a building block for more complex molecular architectures.[1]

This guide moves beyond a simple recitation of data, offering insights into the causal relationships between the molecule's structure and its empirical properties. We will explore its known physicochemical parameters, provide predictive analyses for uncharacterised aspects, and detail robust, self-validating experimental protocols for its synthesis and characterization. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the effective application of this compound.

Section 1: Chemical Identity and Structural Analysis

A precise understanding of a molecule's identity is the cornerstone of all subsequent research. 2-Chloro-4-hydrazinyl-5-methoxypyrimidine is defined by a unique set of identifiers and a specific spatial arrangement of atoms.

Core Identifiers

| Identifier | Value | Source |

| CAS Number | 98021-95-5 | [1][2][3] |

| Molecular Formula | C₅H₇ClN₄O | [1][2][3] |

| Molecular Weight | 174.59 g/mol | [1][2][3] |

| Canonical SMILES | COC1=CN=C(N=C1NN)Cl | [3] |

| InChI Key | SSMSXWXZJUCBMA-UHFFFAOYSA-N | [3] |

| Synonyms | 2-Chloro-4-hydrazino-5-methoxy-pyrimidine, (2-Chloro-5-Methoxy-pyrimidin-4-yl)-hydrazine | [1][4] |

Molecular Structure and Functional Group Causality

The structure of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine dictates its reactivity. The pyrimidine ring is electron-deficient, which activates the chlorine atom at the C2 position for nucleophilic aromatic substitution. The hydrazinyl group at C4 is a strong nucleophile, while the methoxy group at C5 is an electron-donating group that influences the ring's overall electron density.

Caption: Molecular structure of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine.

Section 2: Core Physicochemical Properties

The physical properties of a compound determine its behavior in various environments, from reaction vessels to biological systems. These parameters are critical for process optimization, formulation development, and predictive modeling.

Summary of Physicochemical Data

| Property | Value | Significance & Insights |

| Melting Point | 148-150 °C[1][2][4] | A sharp melting range indicates high purity. This value suggests a stable crystalline lattice with significant intermolecular forces (e.g., hydrogen bonding from the hydrazinyl group). |

| Aqueous Solubility | 11 g/L (at 25 °C)[3] | "Slightly soluble." This moderate solubility reflects a balance between the polar hydrazinyl and methoxy groups, which interact favorably with water, and the relatively nonpolar chloropyrimidine core. This property is crucial for selecting appropriate reaction solvents and for predicting bioavailability. |

| LogP (XLogP3) | 0.7 - 1.2[2] | This calculated value indicates moderate lipophilicity. Such a value is often sought in drug discovery, as it suggests the potential for good absorption and membrane permeability. The variance highlights the imprecision of in silico models, underscoring the need for experimental verification. |

| Polar Surface Area | 73.1 Ų[2] | This value, which quantifies the surface area occupied by polar atoms, is predictive of transport properties. A PSA below 140 Ų is generally associated with good cell permeability. |

| Hydrogen Bond Donors | 2[2] | The two N-H bonds in the hydrazinyl group can donate hydrogen bonds, contributing to its melting point and aqueous solubility. |

| Hydrogen Bond Acceptors | 5[2] | The pyrimidine nitrogens, the methoxy oxygen, and the hydrazinyl nitrogens can all accept hydrogen bonds, influencing interactions with protic solvents and biological targets. |

Acid-Base Properties (pKa) - A Predictive Analysis

No empirical pKa data for this compound is readily available in the public domain. However, an expert analysis of its structure allows for a robust prediction of its acid-base characteristics, which is vital for understanding its behavior in pH-variant environments like the gastrointestinal tract or buffered reaction media.

-

Basic Centers: The most basic sites are the nitrogens of the hydrazinyl group and the pyrimidine ring. The terminal -NH₂ group will be the primary center of protonation. The ring nitrogens are less basic due to the electron-withdrawing effect of the chlorine atom.

-

Acidic Centers: The N-H protons of the hydrazinyl group are weakly acidic and would only be deprotonated under strongly basic conditions.

The determination of pKa is essential for salt-form selection in drug development and for optimizing reaction conditions that may be pH-sensitive. An experimental determination via potentiometric titration or UV-spectrophotometry is highly recommended.

Section 3: Spectroscopic and Analytical Characterization

While published spectra for 2-Chloro-4-hydrazinyl-5-methoxypyrimidine are scarce, its structure allows for the prediction of key spectroscopic features. These predictions serve as a benchmark for researchers performing analytical confirmation.

-

¹H NMR:

-

Methoxy Protons (-OCH₃): A sharp singlet expected around δ 3.8-4.0 ppm.

-

Aromatic Proton (-CH=): A singlet for the proton at C6 of the pyrimidine ring, expected around δ 7.5-8.0 ppm.

-

Hydrazinyl Protons (-NH-NH₂): Two broad signals that may exchange with D₂O. The -NH₂ protons could appear around δ 4.0-5.0 ppm, and the -NH- proton further downfield.

-

-

¹³C NMR:

-

Five distinct carbon signals are expected. The carbon attached to chlorine (C2) would be significantly downfield, as would the other ring carbons. The methoxy carbon (-OCH₃) would appear upfield around δ 55-60 ppm.

-

-

FT-IR:

-

N-H Stretching: Broad bands in the 3200-3400 cm⁻¹ region corresponding to the hydrazinyl group.

-

C=N and C=C Stretching: Multiple sharp bands in the 1500-1650 cm⁻¹ region, characteristic of the pyrimidine ring.

-

C-O Stretching: A strong band around 1200-1250 cm⁻¹ for the aryl ether linkage.

-

C-Cl Stretching: A band in the 600-800 cm⁻¹ region.

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected. Crucially, it will exhibit a characteristic isotopic pattern for a molecule containing one chlorine atom: an (M)⁺ peak and an (M+2)⁺ peak with a relative intensity ratio of approximately 3:1.

-

Section 4: Synthesis and Experimental Protocols

Trustworthy protocols are self-validating and grounded in established chemical principles. The following sections detail a logical synthetic workflow and a standard methodology for physicochemical property determination.

General Synthesis Workflow

The most logical synthesis route involves the sequential nucleophilic substitution of a dichlorinated pyrimidine precursor. This multi-step process leverages the differential reactivity of the chloro-substituents. A related compound, 2,4-Dichloro-5-methoxypyrimidine (CAS 19646-07-2), is a commercially available and logical starting material.[5] The synthesis proceeds by reacting this precursor with hydrazine hydrate.[3]

Caption: Proposed workflow for the synthesis of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine.

Protocol: Determination of Melting Point (Capillary Method)

This protocol adheres to the standards widely accepted in chemical and pharmaceutical analysis, ensuring reproducibility.

-

Preparation: Ensure the 2-Chloro-4-hydrazinyl-5-methoxypyrimidine sample is thoroughly dried to remove any residual solvent, which can depress the melting point.

-

Sample Loading: Finely powder a small amount of the sample. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Instrumentation: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point (148 °C).

-

Measurement: Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The range between these two temperatures is the melting range. A pure compound should have a sharp range of < 2 °C.

Section 5: Chemical Reactivity and Stability

The utility of this compound as an intermediate is derived from its predictable reactivity at two primary sites.

-

Substitution at C2: The chlorine atom is a good leaving group and can be displaced by a variety of nucleophiles (e.g., amines, alkoxides, thiols) in nucleophilic aromatic substitution reactions. This allows for the introduction of diverse functional groups at this position.

-

Reactions of the Hydrazinyl Group: The terminal -NH₂ of the hydrazinyl moiety is highly nucleophilic. It readily reacts with electrophiles such as aldehydes and ketones to form stable hydrazones, or with acylating agents to form hydrazides.

For optimal shelf life, the compound should be stored in a cool (2-8 °C), dry, and dark environment under an inert atmosphere.[1][4] This precaution minimizes potential degradation pathways, such as hydrolysis or oxidation.

Conclusion

2-Chloro-4-hydrazinyl-5-methoxypyrimidine is a high-value chemical intermediate with a well-defined set of physicochemical properties. Its moderate solubility and lipophilicity, combined with its distinct and predictable reactivity at the C2-chloro and C4-hydrazinyl positions, make it an adaptable building block for complex target molecules. While core data like melting point and solubility are established, this guide highlights the necessity for further experimental characterization, particularly for properties like pKa and a full spectroscopic profile. The protocols and predictive insights provided herein offer a robust framework for scientists to confidently incorporate this versatile compound into their research and development programs.

References

-

Cas 98021-95-5,2-Chloro-4-hydrazino-5-methoxy-pyrimidine | lookchem. [Link]

- CN102757390A - Method for preparing 2-methoxy-4-diazanyl-5-fluoropyrimidine - Google P

-

2-Chloro-4-methoxypyrimidine | C5H5ClN2O | CID 588935 - PubChem. [Link]

- Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google P

-

2-Chloro-4-hydrazino-5-methoxy-pyrimidine - ChemBK. [Link]

Sources

An In-Depth Technical Guide to 2-Chloro-4-hydrazinyl-5-methoxypyrimidine: A Versatile Precursor for Bioactive Scaffolds

This guide provides a comprehensive technical overview of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its molecular structure, physicochemical properties, synthesis, and reactivity, with a particular focus on its application as a precursor to potent biologically active molecules.

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1] Its structural resemblance to the purine bases found in nucleic acids makes it an excellent scaffold for designing molecules that can interact with a wide array of biological targets. 2-Chloro-4-hydrazinyl-5-methoxypyrimidine (CAS No. 98021-95-5) is a trifunctionalized pyrimidine that offers a unique combination of reactive sites, making it a highly valuable intermediate in the synthesis of complex heterocyclic systems. The strategic placement of a displaceable chloro group, a nucleophilic hydrazinyl moiety, and an electron-donating methoxy group allows for a programmed and selective elaboration of the pyrimidine core.

Molecular Structure and Physicochemical Properties

The molecular structure of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine is characterized by a pyrimidine ring substituted at positions 2, 4, and 5. The chloro group at the 2-position is a good leaving group, making this site susceptible to nucleophilic aromatic substitution. The hydrazinyl group at the 4-position is a potent nucleophile and a key functional group for constructing fused heterocyclic systems. The methoxy group at the 5-position modulates the electronic properties of the ring, influencing the reactivity of the other substituents.

Table 1: Physicochemical Properties of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine

| Property | Value | Reference(s) |

| CAS Number | 98021-95-5 | [2] |

| Molecular Formula | C₅H₇ClN₄O | [1][2][3] |

| Molecular Weight | 174.59 g/mol | [1][2][3] |

| Melting Point | 148-150 °C | [1][3] |

| Appearance | Solid | [1] |

| Solubility | Data not available | |

| Canonical SMILES | COC1=CN=C(N=C1NN)Cl | [2] |

| InChIKey | SSMSXWXZJUCBMA-UHFFFAOYSA-N | [2] |

Spectroscopic Characterization (Predicted)

¹H NMR (DMSO-d₆, 400 MHz) :

-

δ ~8.0-8.2 ppm (s, 1H): This singlet would correspond to the proton at the C6 position of the pyrimidine ring.

-

δ ~4.3-4.5 ppm (br s, 2H): A broad singlet for the -NH₂ protons of the hydrazinyl group, which are exchangeable with D₂O.

-

δ ~3.8-4.0 ppm (s, 3H): A sharp singlet for the methoxy (-OCH₃) protons.

-

δ ~7.5-7.7 ppm (br s, 1H): A broad singlet for the -NH- proton of the hydrazinyl group, also exchangeable with D₂O. The chemical shifts of the NH protons can vary significantly depending on concentration and temperature.[4]

¹³C NMR (DMSO-d₆, 100 MHz) :

-

δ ~160-162 ppm: Carbon at C2, attached to the electronegative chlorine and two nitrogen atoms.

-

δ ~158-160 ppm: Carbon at C4, bonded to the hydrazinyl group.

-

δ ~140-142 ppm: Carbon at C6.

-

δ ~135-137 ppm: Carbon at C5, attached to the methoxy group.

-

δ ~55-57 ppm: The carbon of the methoxy group.

Infrared (IR) Spectroscopy (ATR) :

-

~3300-3400 cm⁻¹: N-H stretching vibrations of the hydrazinyl group (NH and NH₂).

-

~3100 cm⁻¹: Aromatic C-H stretching.

-

~1600-1650 cm⁻¹: C=N and C=C stretching vibrations of the pyrimidine ring.

-

~1200-1300 cm⁻¹: C-O stretching of the methoxy group.

-

~700-800 cm⁻¹: C-Cl stretching.

Mass Spectrometry (MS) :

-

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 174 and an M+2 peak at m/z 176 with an approximate ratio of 3:1, characteristic of the presence of a single chlorine atom.

Synthesis of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine

The synthesis of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine typically proceeds from a readily available starting material such as 5-methoxyuracil. The synthetic strategy involves two key transformations: chlorination of the pyrimidine ring and subsequent nucleophilic substitution with hydrazine.

Synthetic Workflow

Caption: Synthetic workflow for 2-Chloro-4-hydrazinyl-5-methoxypyrimidine.

Experimental Protocol (Adapted from Analogous Syntheses)

Step 1: Synthesis of 2,4-Dichloro-5-methoxypyrimidine

This step involves the chlorination of 5-methoxyuracil. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.

-

To a flask equipped with a reflux condenser and a stirring mechanism, add 5-methoxyuracil and an excess of phosphorus oxychloride.

-

Optionally, a tertiary amine base such as N,N-dimethylaniline can be added as a catalyst.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.

-

Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,4-dichloro-5-methoxypyrimidine. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine

This step relies on the differential reactivity of the two chlorine atoms on the pyrimidine ring. The C4 position is generally more susceptible to nucleophilic attack than the C2 position. By controlling the stoichiometry of hydrazine, selective substitution can be achieved.

-

Dissolve the crude 2,4-dichloro-5-methoxypyrimidine in a suitable solvent such as ethanol or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add one equivalent of hydrazine hydrate dropwise while maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by filtration.

-

Wash the collected solid with cold ethanol and dry under vacuum to afford 2-Chloro-4-hydrazinyl-5-methoxypyrimidine.

Chemical Reactivity and Synthetic Applications

The utility of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine as a synthetic intermediate stems from the distinct reactivity of its functional groups. The hydrazinyl group is a potent binucleophile, while the chloro group serves as a leaving group for further substitutions.

Cyclocondensation Reactions: Gateway to Fused Pyrimidines

A primary application of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine is in cyclocondensation reactions, particularly with 1,3-dicarbonyl compounds or their equivalents. This reaction provides a facile entry into the pyrazolo[3,4-d]pyrimidine scaffold.[5][6][7][8][9] This fused heterocyclic system is of significant interest in medicinal chemistry as it is a bioisostere of purine and is found in the core of many kinase inhibitors.

Caption: Cyclocondensation to form the pyrazolo[3,4-d]pyrimidine core.

The reaction mechanism involves the initial attack of the more nucleophilic terminal nitrogen of the hydrazinyl group on one of the carbonyls, followed by an intramolecular cyclization and dehydration to form the pyrazole ring fused to the pyrimidine.

Applications in the Synthesis of Kinase Inhibitors

The pyrazolo[3,4-d]pyrimidine core, readily accessible from 2-Chloro-4-hydrazinyl-5-methoxypyrimidine, is a "privileged scaffold" in the design of protein kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.

-

Cyclin-Dependent Kinase (CDK) Inhibitors: Several CDK inhibitors are based on the pyrazolo[3,4-d]pyrimidine scaffold.[6][10] These compounds often function as ATP-competitive inhibitors, where the heterocyclic core mimics the adenine ring of ATP, binding to the kinase's active site. The remaining chloro group on the pyrimidine ring can be further functionalized to enhance potency and selectivity.[11][12][13]

-

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors: The pyrazolo[3,4-d]pyrimidine scaffold is also present in inhibitors of VEGFR, a key regulator of angiogenesis.[14][15][16][17] By inhibiting VEGFR, these compounds can disrupt the formation of new blood vessels that tumors require for growth and metastasis.

While a specific marketed drug directly synthesized from 2-Chloro-4-hydrazinyl-5-methoxypyrimidine is not prominently documented, its role as a precursor to these highly valuable pharmacophores underscores its importance in drug discovery pipelines. For instance, the core of Ivosidenib (AG-120), an inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), features a related triazine core that highlights the utility of such nitrogen-rich heterocycles in modern drug design.[18][19][20]

Safety and Handling

As with all laboratory chemicals, 2-Chloro-4-hydrazinyl-5-methoxypyrimidine should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.[21]

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, rinse mouth with water. Seek medical attention in all cases of exposure.[21]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Detailed toxicological and ecological data for this specific compound are limited.[21] Therefore, it should be handled as a potentially hazardous substance.

Conclusion

2-Chloro-4-hydrazinyl-5-methoxypyrimidine is a strategically important synthetic intermediate that provides an efficient entry into the medicinally relevant pyrazolo[3,4-d]pyrimidine scaffold. Its well-defined reactivity allows for the controlled synthesis of complex molecules with potential therapeutic applications, particularly in the realm of kinase inhibition for oncology. This guide has provided a detailed overview of its structure, properties, synthesis, and key applications, offering valuable insights for researchers and drug development professionals working at the forefront of medicinal chemistry.

References

- Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. (n.d.).

-

A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][5][6][7]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. (n.d.). Semantic Scholar.

- NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison.

- Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. (2023). RSC Advances.

- Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. (2022). Scientific Reports.

- Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. (n.d.). RSC Advances.

- 2-Chloro-4-methoxypyrimidine. (n.d.). PubChem.

- New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. (2024). Future Medicinal Chemistry.

- 2-Chloro-4-hydrazino-5-methoxy-pyrimidine Formula. (n.d.). ECHEMI.

- 2-Chloro-4-hydrazino-5-methoxy-pyrimidine. (n.d.). LookChem.

- 2-Chloro-4-hydrazino-5-methoxy-pyrimidine wiki. (n.d.). Guidechem.

- 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity. (2004). Journal of Medicinal Chemistry.

- 2-Chloro-4-methylpyrimidine. (n.d.). PubChem.

- New series of VEGFR-2 inhibitors and apoptosis enhancers. (2022). Drug Design, Development and Therapy.

- NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.).

- Retracted Article: Design and synthesis of VEGFR-2 tyrosine kinase inhibitors as potential anticancer agents by virtual based screening. (n.d.). RSC Advances.

- 2-Chloro-4-methoxypyrimidine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.

- 2-Chloro-4-hydrazinyl-5-methoxypyrimidine. (n.d.). Sigma-Aldrich.

- Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). (2007). Bioorganic & Medicinal Chemistry Letters.

- Tetrahydroindazole inhibitors of CDK2/cyclin complexes. (n.d.). Europe PMC.

- Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers. (2018). ACS Medicinal Chemistry Letters.

- Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simul

- Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

- Ivosidenib (AG-120) IDH1 Inhibitor. (n.d.). Selleck Chemicals.

- Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. (2022).

- Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. (2022). ScienceOpen.

- Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine. (n.d.). Benchchem.

- On NH Chemical Shifts, Part V: NH and NH2 Chemical Shifts of Hydrazides and Related Compounds. (2017).

- Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers. (2018). PubMed.

- 2-Chloro-4-hydrazino-5-methoxy-pyrimidine SDS, 98021-95-5 Safety D

Sources

- 1. Cas 98021-95-5,2-Chloro-4-hydrazino-5-methoxy-pyrimidine | lookchem [lookchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scienceopen.com [scienceopen.com]

- 14. dovepress.com [dovepress.com]

- 15. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. selleckchem.com [selleckchem.com]

- 20. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. echemi.com [echemi.com]

An In-depth Technical Guide to 2-Chloro-4-hydrazinyl-5-methoxypyrimidine: A Linchpin in the Synthesis of Bioactive Fused Pyrimidines

Abstract

This technical guide provides a comprehensive analysis of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine, a key heterocyclic building block in contemporary drug discovery and medicinal chemistry. Rather than possessing a direct, potent mechanism of action itself, this compound serves as a critical and versatile intermediate for the synthesis of complex fused pyrimidine systems, most notably triazolopyrimidines. These resulting molecules exhibit a wide range of significant pharmacological activities, including potent kinase inhibition and broad-spectrum antifungal effects. This guide will elucidate the synthetic utility of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine, explore the mechanisms of action of its key derivatives, and provide detailed experimental protocols for their synthesis and biological evaluation.

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleobases and a multitude of approved therapeutic agents.[1] The synthetic versatility of the pyrimidine scaffold, which allows for structural modifications at multiple positions, has made it a privileged structure in the design of novel drugs targeting a wide array of biological pathways.[1] Within this context, 2-Chloro-4-hydrazinyl-5-methoxypyrimidine emerges as a compound of significant strategic importance. Its unique arrangement of functional groups—a reactive chloro group and a nucleophilic hydrazinyl moiety—provides a powerful platform for the construction of fused heterocyclic systems with diverse pharmacological profiles.

Synthetic Utility: A Gateway to Fused Pyrimidine Systems

The primary role of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine in drug discovery is that of a versatile chemical intermediate. The hydrazinyl group is particularly reactive and serves as a key nucleophile in cyclization reactions to form fused ring systems, such as the medicinally significant triazolopyrimidines.

Synthesis of Triazolopyrimidine Derivatives

A common synthetic route involves the reaction of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine with various electrophilic reagents, leading to the formation of a fused triazole ring. This process is a cornerstone for creating libraries of novel compounds for biological screening.

Experimental Protocol: General Synthesis of a Triazolopyrimidine Derivative

-

Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine in a suitable solvent such as ethanol or isopropanol.

-

Reagent Addition: Add 1.1 equivalents of the desired electrophilic reagent (e.g., an orthoester or a carboxylic acid derivative) to the solution.

-

Cyclization: Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, allow the reaction to cool to room temperature. The product may precipitate out of solution and can be collected by filtration.

-

Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Indirect Mechanism of Action: Enabling Potent Biological Activity

While 2-Chloro-4-hydrazinyl-5-methoxypyrimidine itself is not recognized for a specific potent biological mechanism of action, the triazolopyrimidine and other fused pyrimidine derivatives synthesized from it have demonstrated significant and varied activities. The "mechanism of action" of the parent compound is therefore best understood as its ability to enable the creation of these pharmacologically active molecules.

Anticancer Activity: Kinase Inhibition

A significant area of research for triazolopyrimidine derivatives is in oncology, where they have been identified as potent kinase inhibitors. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.

Derivatives of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine have been used to synthesize potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK).[2] These kinases are key drivers in certain subtypes of NSCLC. The synthesized inhibitors are capable of overcoming various drug-resistant mutations in both EGFR and ALK.[2]

Mechanism of Action: EGFR/ALK Inhibition

The triazolopyrimidine core acts as a scaffold that can be functionalized to bind to the ATP-binding pocket of kinases like EGFR and ALK. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the signaling pathways that drive cell proliferation and survival.

Antifungal Activity

Derivatives of 1,2,4-triazolo[1,5-a]pyrimidine synthesized from hydrazinopyrimidine precursors have shown promising antifungal activities.[3] Some of these compounds exhibit broad-spectrum fungicidal effects, in some cases exceeding the efficacy of commercial fungicides.[3]

Hypothesized Mechanism of Action: Disruption of Fungal Cellular Processes

While the exact mechanism for many of these antifungal triazolopyrimidines is still under investigation, it is hypothesized that they interfere with essential fungal cellular processes. This could include inhibition of key enzymes involved in cell wall synthesis, disruption of membrane integrity, or interference with nucleic acid synthesis, leveraging the structural similarity of the pyrimidine core to endogenous nucleobases.

Quantitative Data Summary

The biological activity of derivatives synthesized from 2-Chloro-4-hydrazinyl-5-methoxypyrimidine can be quantified through various in vitro assays. Below is a summary of representative data for a potent EGFR/ALK dual kinase inhibitor derived from a similar pyrimidine scaffold.

| Compound | Target Kinase | IC50 (nM) | Cell Line | Cellular IC50 (nM) |

| CHMFL-ALK/EGFR-050 | EGFRL858R/T790M | 1.2 | H1975 (NSCLC) | 15.4 |

| EML4-ALK | 3.5 | H3122 (NSCLC) | 28.1 |

Table 1: In vitro activity of a representative pyrimidine-based kinase inhibitor. Data adapted from literature.[2]

Conclusion and Future Perspectives

2-Chloro-4-hydrazinyl-5-methoxypyrimidine is a testament to the strategic importance of well-designed chemical intermediates in drug discovery. Its value lies not in its own biological activity, but in its capacity to unlock a vast chemical space of fused pyrimidine derivatives with potent and diverse pharmacological profiles. The continued exploration of new reactions and derivatizations of this versatile building block holds significant promise for the development of next-generation therapeutics, particularly in the fields of oncology and infectious diseases. As our understanding of disease biology deepens, the ability to rapidly synthesize and screen novel molecular architectures from key intermediates like 2-Chloro-4-hydrazinyl-5-methoxypyrimidine will remain a cornerstone of modern medicinal chemistry.

References

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

-

Diverse Pharmacological Potential of Various Substituted Pyrimidine Derivatives. Bentham Science. [Link]

-

Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]

-

Diverse Pharmacological Potential of Various Substituted Pyrimidine Derivatives. Ingenta Connect. [Link]

-

[Pharmacology and toxicology of some substituted, partially hydrated pyrimidines, thiazines and thiazole pyrimidines]. PubMed. [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Bentham Science. [Link]

-

Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. [Link]

-

Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance. Der Pharma Chemica. [Link]

-

Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. National Institutes of Health (NIH). [Link]

-

Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. Medium. [Link]

-

Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. PubMed. [Link]

-

Synthesis and biological activity of 2-benzylidenehydrazinocarbonyl-5,7- dimethyl-1,2,4-triazolo[1,5-a]pyrimidine. ResearchGate. [Link]

-

2-Chloro-4-methoxypyrimidine. PubChem. [Link]

- Method for preparing 2-methoxy-4-diazanyl-5-fluoropyrimidine.

-

Synthesis and fungicidal activities of new 1,2,4-triazolo[1,5-a]pyrimidines. PubMed. [Link]

-

Design, Synthesis, and In Vitro and In Silico Study of New Hybrid 1-(2-(4-Arylthiazol-2-yl)hydrazineylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-ones as Factor Xa and Factor XIa Inhibitors. MDPI. [Link]

-

Biological Activities of Hydrazone Derivatives. PubMed Central. [Link]

-

2-chloro-4-methoxypyrimidine (C5H5ClN2O). PubChem. [Link]

- Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and fungicidal activities of new 1,2,4-triazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Potential of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine Derivatives in Medicinal Chemistry: A Technical Guide

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically significant molecules, including the nucleobases of DNA and RNA.[1][2][3] This guide delves into the specific and compelling biological potential of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine and its derivatives. We will explore their putative synthesis, predicted biological activities—ranging from anticancer and antimicrobial to enzyme inhibition—and the mechanistic underpinnings of these actions. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable experimental protocols to harness the therapeutic promise of this unique class of compounds.

Introduction: The Prominence of Pyrimidines in Drug Discovery

Heterocyclic compounds are fundamental to the development of new pharmaceuticals, with nitrogen-containing rings being particularly prevalent.[4] Among these, the pyrimidine ring system is of paramount importance due to its presence in essential biomolecules and its versatile role as a pharmacophore.[5][6] Pyrimidine derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardioprotective effects.[3][5][7][8]

The specific functionalization of the pyrimidine ring at the 2, 4, and 5 positions with chloro, hydrazinyl, and methoxy groups, respectively, creates a molecule with multiple reactive sites. This unique arrangement in 2-Chloro-4-hydrazinyl-5-methoxypyrimidine offers a rich platform for synthetic modification and the potential for diverse biological interactions. The chloro group acts as a versatile leaving group for nucleophilic substitution, the hydrazinyl moiety is a key pharmacophore known for its biological activities and serves as a handle for further derivatization, and the methoxy group can influence the electronic properties and metabolic stability of the molecule.[4][9]

Synthetic Pathways and Methodologies

The synthesis of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine derivatives can be approached through a logical, multi-step process, starting from readily available precursors. A plausible and efficient synthetic route is outlined below, drawing inspiration from established methods for similar pyrimidine analogs.[10]

Proposed Synthesis of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine

A likely synthetic strategy involves a two-step process starting from a suitable 5-methoxypyrimidine precursor, such as 2,4-dichloro-5-methoxypyrimidine.

Step 1: Chlorination The initial step would involve the chlorination of a 5-methoxyuracil derivative to yield a di-chlorinated intermediate. This is a common method for activating the pyrimidine ring for subsequent nucleophilic substitutions.

Step 2: Hydrazinolysis The resulting 2,4-dichloro-5-methoxypyrimidine can then undergo a selective nucleophilic substitution with hydrazine hydrate. The reaction conditions can be controlled to favor the substitution at the more reactive C4 position, yielding the desired 2-Chloro-4-hydrazinyl-5-methoxypyrimidine.

Experimental Protocol: Synthesis of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine

Materials:

-

5-methoxyuracil

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine

-

Toluene

-

Hydrazine hydrate

-

Ethanol

-

Standard laboratory glassware and safety equipment

Procedure:

-

Chlorination: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend 5-methoxyuracil (1 equivalent) in toluene. Add triethylamine (1.8 equivalents) to the suspension. Heat the mixture to 55°C and add phosphorus oxychloride (2 equivalents) dropwise. After the addition is complete, reflux the mixture at 105-110°C for 3 hours.[10]

-

Work-up and Isolation of Intermediate: After cooling, the reaction mixture is carefully poured onto crushed ice. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2,4-dichloro-5-methoxypyrimidine.

-

Hydrazinolysis: Dissolve the crude 2,4-dichloro-5-methoxypyrimidine in ethanol. At room temperature, add hydrazine hydrate (1-2 equivalents) dropwise. Stir the reaction mixture for 5-20 hours.[10]

-

Product Isolation and Purification: The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford 2-Chloro-4-hydrazinyl-5-methoxypyrimidine. Further purification can be achieved by recrystallization.

Diagram of Synthetic Workflow:

Caption: Proposed synthetic route for 2-Chloro-4-hydrazinyl-5-methoxypyrimidine.

Anticipated Biological Activities and Mechanisms of Action

Based on the extensive literature on pyrimidine derivatives, 2-Chloro-4-hydrazinyl-5-methoxypyrimidine and its analogs are predicted to exhibit a range of significant biological activities.[5][8][11][12]

Anticancer Potential

Pyrimidine derivatives are well-established anticancer agents, often functioning as antimetabolites or enzyme inhibitors.[1][2][11]

-

Mechanism of Action: These compounds can interfere with nucleic acid synthesis, a critical pathway for rapidly proliferating cancer cells.[2] The structural similarity to endogenous pyrimidines allows them to be mistakenly incorporated into DNA or RNA, leading to chain termination and apoptosis. Additionally, they can inhibit key enzymes involved in pyrimidine biosynthesis, such as dihydroorotate dehydrogenase (DHODH), or protein kinases that are crucial for cell growth and signaling.[11][13] The hydrazone derivatives that can be formed from the hydrazinyl group are also known to possess antitumor activity.[14]

Potential Signaling Pathway Inhibition:

Caption: Potential anticancer mechanisms of pyrimidine derivatives.

Antimicrobial Activity

The pyrimidine core is present in many compounds with potent antibacterial and antifungal properties.[5][6][7][15]

-

Mechanism of Action: Pyrimidine derivatives can disrupt microbial growth by inhibiting essential enzymes involved in cell wall synthesis, protein synthesis, or nucleic acid replication.[8] Their structural similarity to biomolecules can lead to competitive inhibition of microbial enzymes. The presence of electronegative radicals on the pyrimidine ring has been shown to increase microbiological activity.[15]

Enzyme Inhibition

Beyond anticancer and antimicrobial applications, pyrimidine derivatives are known to inhibit a variety of enzymes with therapeutic relevance.[13][16][17]

-

Target Enzymes:

-

Kinases: Bruton's Tyrosine Kinase (BTK) and other kinases are frequent targets for pyrimidine-based inhibitors in the treatment of cancers and autoimmune diseases.[16]

-

Metabolic Enzymes: Dihydroorotate Dehydrogenase (DHODH) in the pyrimidine biosynthesis pathway is a key target.[13][16]

-

Other Enzymes: Carbonic anhydrases, cholinesterases, and glutathione reductase are also susceptible to inhibition by pyrimidine derivatives.[17][18][19]

-

Table 1: Representative Pyrimidine-Based Enzyme Inhibitors and their Targets

| Inhibitor | Target Enzyme | IC₅₀ (nM) | Inhibition Type |

| Ibrutinib | Bruton's Tyrosine Kinase (BTK) | 0.5 | Irreversible |

| Acalabrutinib | Bruton's Tyrosine Kinase (BTK) | 5.1 | Irreversible |

| Palbociclib | Cyclin-Dependent Kinase 2 (CDK2) | Comparable to standards | Reversible |

| 4-amino-2,6-dichloropyrimidine | Glutathione Reductase (GR) | 0.390 µM (IC₅₀) | Noncompetitive |

Data synthesized from multiple sources for illustrative purposes.[3][16][19]

Protocols for Biological Evaluation

To validate the predicted biological activities of novel 2-Chloro-4-hydrazinyl-5-methoxypyrimidine derivatives, a series of standardized in vitro assays are recommended.

Anticancer Activity Screening

MTT Assay for Cytotoxicity:

-

Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized pyrimidine derivatives and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Antimicrobial Susceptibility Testing

Broth Microdilution Method:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Serial Dilution: Perform serial dilutions of the pyrimidine derivatives in a 96-well plate containing growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions for the test organism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that visibly inhibits microbial growth.

Enzyme Inhibition Assay (General Protocol)

Spectrophotometric Kinetic Assay:

-

Enzyme and Inhibitor Pre-incubation: In a 96-well plate or cuvette, add a fixed concentration of the target enzyme to varying concentrations of the pyrimidine inhibitor. Include a control with no inhibitor. Incubate for a predetermined time (e.g., 15-30 minutes) at a constant temperature.[16]

-

Reaction Initiation: Initiate the enzymatic reaction by adding a specific concentration of the substrate to the enzyme-inhibitor mixture.[16]

-

Kinetic Measurement: Immediately measure the change in absorbance over time at a specific wavelength using a spectrophotometer.[16]

-

Data Analysis: Calculate the initial reaction velocities and determine the IC₅₀ and inhibition constant (Ki) values.

Conclusion and Future Directions

The 2-Chloro-4-hydrazinyl-5-methoxypyrimidine scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability and the known biological activities of related pyrimidine derivatives strongly suggest its potential in anticancer, antimicrobial, and enzyme inhibition applications. The experimental protocols outlined in this guide provide a clear framework for the synthesis and biological evaluation of new derivatives. Future research should focus on creating a diverse library of these compounds and screening them against a wide range of biological targets to fully elucidate their therapeutic potential. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these promising molecules.

References

- Review on Antimicrobial Activity of Pyrimidine. (n.d.). Journal of Current Pharma Research.

-

Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (2011). Molecules. [Link]

-

Role of Pyrimidine Derivatives in the Treatment of Cancer. (2022). ResearchGate. [Link]

-

RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (2023). ResearchGate. [Link]

-

Synthesis and antibacterial properties of pyrimidine derivatives. (2019). PubMed. [Link]

-

Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review. (2019). The Pharma Innovation. [Link]

-

Pyrimidine As Anticancer Agent: A Review. (2012). Journal of Advanced Scientific Research. [Link]

-

A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. (2021). IJCRT.org. [Link]

-

Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. (n.d.). ijrpr. [Link]

-

Review on Antimicrobial Activity of Pyrimidine. (2022). ProQuest. [Link]

-

Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes. (2024). PubMed. [Link]

-

Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. (1988). PubMed. [Link]

-

Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. (2024). Juniper Publishers. [Link]

-

Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. (2024). Juniper Publishers. [Link]

-

2-Chloro-4-hydrazino-5-methoxy-pyrimidine. (n.d.). LookChem. [Link]

- Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine. (2014).

-

Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. (n.d.). Blossom Handle. [Link]

-

Biological Activities of Hydrazone Derivatives. (2005). Molecules. [Link]

Sources

- 1. sciensage.info [sciensage.info]

- 2. ijcrt.org [ijcrt.org]

- 3. ijrpr.com [ijrpr.com]

- 4. nbinno.com [nbinno.com]

- 5. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]

- 6. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]

- 7. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cas 98021-95-5,2-Chloro-4-hydrazino-5-methoxy-pyrimidine | lookchem [lookchem.com]

- 10. CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. thepharmajournal.com [thepharmajournal.com]

- 13. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. juniperpublishers.com [juniperpublishers.com]

- 19. juniperpublishers.com [juniperpublishers.com]

Unveiling the Therapeutic Potential of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine: A Guide to Target Identification and Validation

An In-depth Technical Guide

Introduction

In the landscape of modern medicinal chemistry, heterocyclic compounds are foundational to the development of novel therapeutics. Among these, the pyrimidine ring system stands out as a "privileged scaffold," a core structural motif present in a multitude of biologically active molecules, including the nucleobases of DNA and numerous approved drugs.[1][2] Its inherent ability to engage in various biological interactions has made it a focal point for drug discovery programs targeting a wide array of diseases, particularly cancer.[1][3] This guide focuses on a specific, yet underexplored, derivative: 2-Chloro-4-hydrazinyl-5-methoxypyrimidine .

This molecule, with its unique combination of a chloro-substituent, a hydrazinyl group, and a methoxy moiety on the pyrimidine core, represents a compelling starting point for the development of targeted therapies.[4] While direct research on this compound is nascent, the extensive body of literature on related pyrimidine and hydrazinyl-containing molecules provides a robust framework for hypothesizing and validating its potential therapeutic targets. This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining a strategic approach to unlock the therapeutic promise of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine.

The Rationale: Deconstructing the Therapeutic Promise

The therapeutic potential of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine is not arbitrary; it is rooted in the established pharmacophoric properties of its constituent parts.

-

The Pyrimidine Core: This nitrogenous heterocycle is a bioisostere of purines, allowing it to mimic endogenous molecules and interact with a wide range of biological targets.[3] Pyrimidine derivatives are known to be potent inhibitors of various enzyme families, most notably protein kinases, which are central regulators of cellular processes frequently dysregulated in cancer.[1][5]

-

The Hydrazinyl Moiety: The -NHNH2 group is a versatile functional group that can act as a potent hydrogen bond donor and a nucleophile. Its presence is critical in several approved drugs and clinical candidates. Notably, hydrazinyl-containing pyrimidines have been developed as highly potent and selective inhibitors of Janus kinases (JAKs), suggesting a specific avenue for investigation.[6] Additionally, the hydrazine moiety has been identified as a key pharmacophore for the inhibition of enzymes like urease.[7]

-

The Chloro and Methoxy Substituents: The 2-chloro position offers a reactive site for nucleophilic substitution, making the molecule a versatile intermediate for creating libraries of related compounds for structure-activity relationship (SAR) studies.[2] The 5-methoxy group can influence the molecule's electronic properties and its binding orientation within a target's active site, potentially enhancing selectivity and potency.

This unique combination of features suggests that 2-Chloro-4-hydrazinyl-5-methoxypyrimidine is pre-disposed to interact with ATP-binding sites in kinases or the active sites of various metabolic enzymes.

Hypothesized Therapeutic Target Classes

Based on the extensive evidence from analogous structures, we can postulate several high-priority target classes for 2-Chloro-4-hydrazinyl-5-methoxypyrimidine.

Protein Kinase Inhibition

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their aberrant activity is a hallmark of cancer.[5] Pyrimidine scaffolds are a cornerstone of kinase inhibitor design.[1][3]

-

Epidermal Growth Factor Receptor (EGFR): Misregulation of EGFR is linked to numerous cancers. Pyrimidine derivatives have been successfully developed as ATP-competitive inhibitors of the EGFR tyrosine kinase.[1][3]

-

Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are prime targets for cancer therapy. The 2,4-diaminopyrimidine scaffold, structurally related to our compound of interest, is present in approved CDK4/6 inhibitors.[8]

-

PI3K/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) are central to a signaling pathway that controls cell growth and proliferation and is frequently dysregulated in cancer.[5] Fused pyrimidines have demonstrated potent inhibitory activity against PI3K and mTOR.[5]

-

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. 2,4-diarylaminopyrimidine hydrazone derivatives have recently been identified as potent FAK inhibitors with anti-thyroid cancer activity.[8]

-

Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for immune response and cell growth. Selective inhibition of JAKs is a therapeutic goal for autoimmune diseases like rheumatoid arthritis. A recent study highlighted a series of pyrrolo[2,3-d]pyrimidines containing a hydrazinyl moiety as potent and selective JAK1 inhibitors, making this a highly plausible target class.[6]

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

Metabolic Enzyme Modulation

Beyond kinases, pyrimidine derivatives have shown significant activity against various metabolic enzymes.

-

Carbonic Anhydrases (CAs): These metalloenzymes are involved in pH regulation and are overexpressed in several cancers. Pyrimidine-sulfonamide hybrids are known potent CA inhibitors.[9][10] While our lead compound lacks a sulfonamide group, the pyrimidine core itself is a privileged scaffold for targeting CAs.[9]

-

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in nucleotide synthesis, and its inhibition is a classic anticancer strategy. Fused pyrimidines, such as pyrido[2,3-d]pyrimidines, are recognized as effective DHFR inhibitors.[5]

-

Other Metabolic Enzymes: Recent studies have demonstrated that novel pyrimidine derivatives can inhibit enzymes like α-glycosidase and aldose reductase, which are relevant to diabetes, and cholinesterases, implicated in Alzheimer's disease.[11] This suggests a broader potential for metabolic enzyme inhibition that warrants exploration.

Experimental Validation Workflow: A Phased Approach

To systematically investigate the therapeutic targets of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine, a multi-step experimental strategy is proposed.

Caption: A phased experimental workflow for target validation.

Phase 1: Broad-Spectrum In Vitro Screening

-

Objective: To identify initial "hits" from the hypothesized target classes.

-

Methodology:

-

Kinase Profiling: Screen the compound at a fixed concentration (e.g., 1-10 µM) against a large, commercially available panel of kinases (e.g., Eurofins KinaseProfiler™, Reaction Biology HotSpot). This provides a broad overview of its kinase selectivity profile.

-

Metabolic Enzyme Assays: Perform single-concentration inhibition assays against purified enzymes such as human carbonic anhydrase isoforms (hCA I, II, IX, XII), DHFR, and urease.

-

Phase 2: Hit Confirmation and Potency Determination

-

Objective: To confirm the hits from Phase 1 and determine the potency of inhibition.

-

Methodology:

-

IC₅₀ Determination: For any target showing significant inhibition (>50-70%) in the initial screen, perform dose-response assays to calculate the half-maximal inhibitory concentration (IC₅₀). This quantitative measure is crucial for ranking potential targets.

-